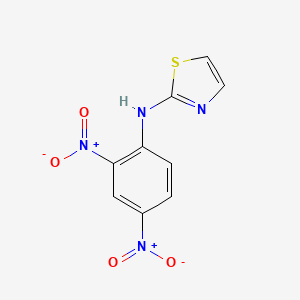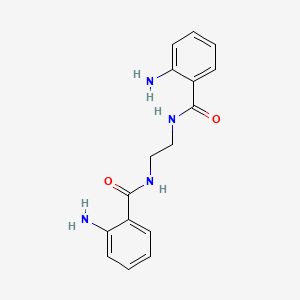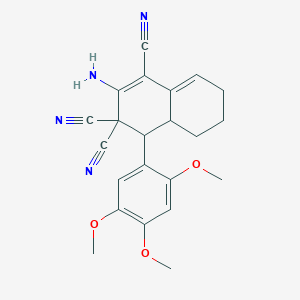![molecular formula C20H12BrN3O3 B11099307 2-(4-bromophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099307.png)
2-(4-bromophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound that features a benzoxazole ring substituted with a bromophenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-bromobenzoxazole with 2-nitrobenzaldehyde under acidic or basic conditions to form the desired imine product. The reaction is often carried out in solvents such as ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the reduced amine product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
N,N-Dimethylpyridin-4-amine: A nucleophilic catalyst used in various organic transformations.
Uniqueness
N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE is unique due to its combination of a benzoxazole ring with bromophenyl and nitrophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H12BrN3O3 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H12BrN3O3/c21-15-7-5-13(6-8-15)20-23-17-11-16(9-10-19(17)27-20)22-12-14-3-1-2-4-18(14)24(25)26/h1-12H |
InChI Key |
YKHFCNKMEJOXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(morpholin-4-ylcarbonyl)-N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11099230.png)


![4-(trifluoromethyl)-6-[(E)-2-(2,4,5-trimethylphenyl)ethenyl]pyrimidin-2(1H)-one](/img/structure/B11099253.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B11099268.png)


![(4-Methylphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11099276.png)
![2,3-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11099278.png)
![4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B11099292.png)
![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11099293.png)
![2-[5,5-Dimethyl-1-(2-methylpropyl)-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11099297.png)
